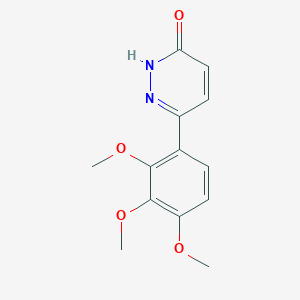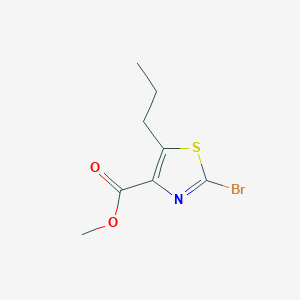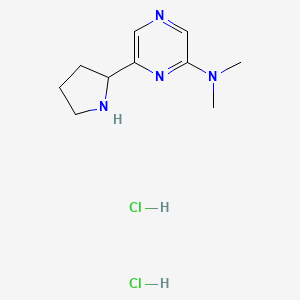
Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride
Vue d'ensemble
Description
Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4. It has a molecular weight of 265.18272 . This compound is available from various suppliers for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H17N3.ClH/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9;/h3,5,7,9,12H,4,6,8H2,1-2H3;1H . This code represents the compound’s molecular structure in the InChI (IUPAC International Chemical Identifier) format, which is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.
Applications De Recherche Scientifique
Antifungal Applications
Research into small molecules against Fusarium oxysporum highlights the antifungal potential of compounds similar to Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride. The study reviews various synthetic compounds, including pyrazine derivatives, for their antifungal properties against pathogens causing Bayoud disease in date palms. These compounds exhibit structure-activity relationships that suggest the importance of pharmacophore sites for biological activity against Fusarium oxysporum (Kaddouri et al., 2022).
Medicinal Chemistry
Pyrazole derivatives, a close relative to the compound , play a significant role in medicinal chemistry due to their broad spectrum of biological activities. A review on the synthesis of pyrazole heterocycles emphasizes their importance in generating biologically active compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties among others (Dar & Shamsuzzaman, 2015). This highlights the potential of Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride in medicinal applications.
Supramolecular Chemistry
In the realm of supramolecular chemistry, calixpyrrole derivatives, which share structural similarities with Dimethyl-(6-pyrrolidin-2-yl-pyrazin-2-yl)-amine dihydrochloride, have been explored for their capability to form supramolecular capsules. These capsules demonstrate potential applications in molecular recognition and encapsulation, suggesting possible research applications for similar compounds (Ballester, 2011).
Propriétés
IUPAC Name |
N,N-dimethyl-6-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(2)10-7-11-6-9(13-10)8-4-3-5-12-8;;/h6-8,12H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPQXHALZAKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CN=C1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-(pyrrolidin-2-yl)pyrazin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




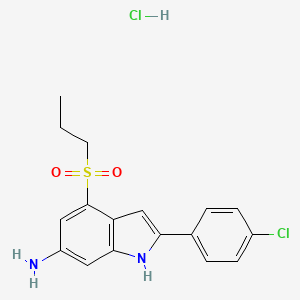
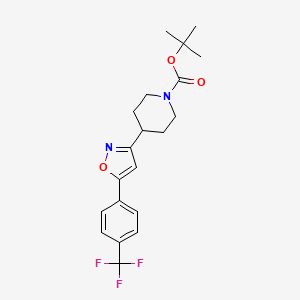
![2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide](/img/structure/B1455016.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1455018.png)
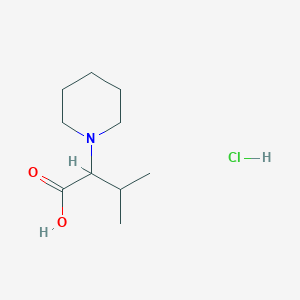
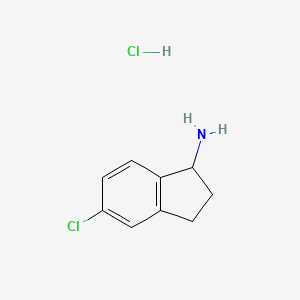

![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)
